molecular formula C11H22NO4P B15158242 (1R)-1-Cyanohexyl diethyl phosphate CAS No. 820969-57-1

(1R)-1-Cyanohexyl diethyl phosphate

Cat. No.: B15158242
CAS No.: 820969-57-1
M. Wt: 263.27 g/mol
InChI Key: ZZVLGQKIAPYOFK-LLVKDONJSA-N
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Description

(1R)-1-Cyanohexyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group and a diethyl phosphate moiety attached to a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyanohexyl diethyl phosphate typically involves the reaction of a hexyl halide with diethyl phosphite under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the diethyl phosphate group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyanohexyl diethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R)-1-Cyanohexyl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-Cyanohexyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The diethyl phosphate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-Cyanohexyl diethyl phosphate is unique due to the combination of its cyano group and hexyl chain, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for covalent modification of biomolecules, while the hexyl chain provides hydrophobic interactions that can influence its solubility and membrane permeability .

Properties

CAS No.

820969-57-1

Molecular Formula

C11H22NO4P

Molecular Weight

263.27 g/mol

IUPAC Name

[(1R)-1-cyanohexyl] diethyl phosphate

InChI

InChI=1S/C11H22NO4P/c1-4-7-8-9-11(10-12)16-17(13,14-5-2)15-6-3/h11H,4-9H2,1-3H3/t11-/m1/s1

InChI Key

ZZVLGQKIAPYOFK-LLVKDONJSA-N

Isomeric SMILES

CCCCC[C@H](C#N)OP(=O)(OCC)OCC

Canonical SMILES

CCCCCC(C#N)OP(=O)(OCC)OCC

Origin of Product

United States

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